molecular formula C14H23NO3 B6803224 N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide

N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide

Cat. No.: B6803224
M. Wt: 253.34 g/mol
InChI Key: FUASSMCQLVIBLO-KTYPHDMWSA-N
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Description

N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclohexyl group attached to a cyclopropyl ring, and a hydroxyoxolane moiety

Properties

IUPAC Name

N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-13(14(17)6-7-18-9-14)15-12-8-11(12)10-4-2-1-3-5-10/h10-12,17H,1-9H2,(H,15,16)/t11-,12+,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUASSMCQLVIBLO-KTYPHDMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2NC(=O)C3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H]2NC(=O)C3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a cyclohexyl-substituted alkene reacts with diiodomethane and a zinc-copper couple.

    Oxolane Ring Formation: The oxolane ring is formed via a ring-closing metathesis reaction, using a suitable diene precursor and a ruthenium-based catalyst.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through a Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of the above steps to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride (TsCl) followed by nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: TsCl, followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The cyclopropyl and oxolane rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-thioamide: Contains a thioamide group instead of a carboxamide.

Uniqueness

N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral centers also contribute to its specificity in interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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